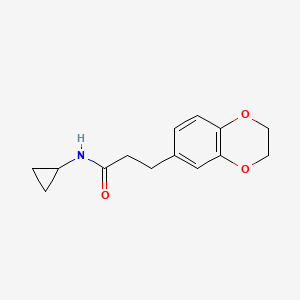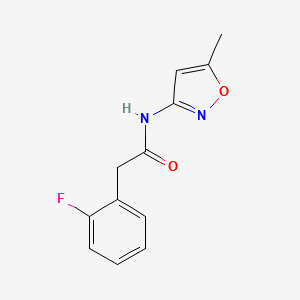
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Übersicht
Beschreibung
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, also known as BDP-9066, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. BDP-9066 is a cyclopropyl amide derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. In
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain and the inhibition of pro-inflammatory cytokines. N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of inflammatory pain.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines in the serum and tissues of animals with inflammatory pain. N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10, which are involved in the resolution of inflammation. In addition, N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide for lab experiments is its high potency and selectivity for its target receptors. N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been shown to exhibit high affinity for the sigma-1 receptor, which is involved in the regulation of various neurotransmitter systems. This makes it a valuable tool for studying the role of the sigma-1 receptor in various disease models. However, one of the limitations of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is its relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of interest is the potential use of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide as a treatment for neuropathic pain, which is a complex and difficult-to-treat condition. Another area of interest is the potential use of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide as a treatment for depression and other psychiatric disorders, which are also difficult to treat with currently available medications. In addition, further research is needed to elucidate the exact mechanism of action of N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide and its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammatory pain, such as carrageenan-induced paw edema and formalin-induced pain. N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has also been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light-dark test. In addition, N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been investigated for its potential as a treatment for neuropathic pain, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-11-3-4-11)6-2-10-1-5-12-13(9-10)18-8-7-17-12/h1,5,9,11H,2-4,6-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWHHAHQVLTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4845191.png)
![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B4845198.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4845219.png)

![1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone](/img/structure/B4845230.png)

![allyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4845241.png)

![6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845253.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-2-pyridinylpropanamide](/img/structure/B4845261.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4845264.png)
![dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4845273.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4845284.png)